(Trichloromethyl)benzoyl chloride
Overview
Description
(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method is the exhaustive chlorination of the side chain of toluene, which produces benzotrichloride. This compound can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound often involves photochemical chlorination. This process uses light to initiate the chlorination reaction, ensuring a high yield of the desired product. The reaction is typically carried out in a series of reactors to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: The trichloromethyl group can be substituted with other groups, such as fluorine, using reagents like potassium fluoride.
Condensation: Can react with benzene in the presence of catalysts to form diphenyl- and triphenylmethane.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Potassium fluoride or other halogenating agents.
Condensation: Catalysts such as ferric chloride, aluminum chloride, or zinc chloride.
Major Products Formed
Benzoic acid: Formed through hydrolysis.
Benzoyl chloride: Formed through partial hydrolysis.
Diphenylmethane and triphenylmethane: Formed through condensation reactions.
Scientific Research Applications
(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the preparation of compounds for biological assays.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and UV-absorbing compounds.
Mechanism of Action
The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the trichloromethyl group.
Benzotrichloride: Similar but does not have the carbonyl group.
2-(Trifluoromethyl)benzoyl chloride: Similar but with a trifluoromethyl group instead of a trichloromethyl group.
Uniqueness
(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups. This combination makes it highly reactive and useful as an intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, such as hydrolysis, substitution, and condensation, further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
52382-30-6 |
---|---|
Molecular Formula |
C8H4Cl4O |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
2-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChI Key |
LJMNEQZBOODJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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